molecular formula C14H15NO4 B6644881 4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid

4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid

Cat. No.: B6644881
M. Wt: 261.27 g/mol
InChI Key: NDXXEDMQZWAZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid, also known as CPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPMA is a derivative of benzoic acid and has been studied for its ability to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.

Mechanism of Action

4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid works by inhibiting the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play important roles in various physiological processes, including the growth and spread of cancer cells. By inhibiting their activity, this compound can slow down or even halt these processes, making it a potentially powerful therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In other contexts, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid is that it is relatively easy to synthesize and can be produced in large quantities. This makes it a useful compound for laboratory experiments and drug development. However, one limitation is that this compound can be unstable under certain conditions, which can make it difficult to work with in some contexts.

Future Directions

There are several potential future directions for research involving 4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid. One area of focus could be the development of this compound-based drugs for the treatment of cancer, either as standalone therapies or in combination with other treatments. Other potential applications could include the treatment of pain and inflammation, as well as the development of new diagnostic tools for various diseases. Overall, this compound is a promising compound with a range of potential applications in the field of scientific research.

Synthesis Methods

4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and amidation, to yield this compound in its final form.

Scientific Research Applications

4-(Cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid has been the subject of several scientific studies, with researchers exploring its potential applications in a variety of fields. One area of focus has been the development of this compound-based drugs for the treatment of cancer. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of anticancer drugs.

Properties

IUPAC Name

4-(cyclopent-3-ene-1-carbonylamino)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-19-12-8-10(6-7-11(12)14(17)18)15-13(16)9-4-2-3-5-9/h2-3,6-9H,4-5H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXXEDMQZWAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC=CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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